N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c25-16-11-13(9-10-14(16)22-24-15-5-1-4-8-20(15)29-22)23-21(26)19-12-27-17-6-2-3-7-18(17)28-19/h1-11,19,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYYMMJJMOTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a derivative of thiazole. Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects.
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor activities. These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules in the body.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly its inhibitory effects on acetylcholinesterase (AChE) and its interactions with serotonin receptors, which are crucial for therapeutic applications in neurodegenerative diseases and depression.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a 3-hydroxyphenyl group and a dihydrobenzo[b][1,4]dioxine structure. This unique configuration is thought to contribute to its biological activity.
Acetylcholinesterase Inhibition
Research has demonstrated that compounds containing the benzo[d]thiazole structure exhibit significant AChE inhibitory activity. A study synthesized a series of derivatives based on 4-(benzo[d]thiazole-2-yl) phenols and evaluated their AChE inhibition through in vitro assays. Among these, one compound showed an IC50 value of 2.7 µM, indicating strong potential as an AChE inhibitor, which is particularly relevant for Alzheimer's disease treatment .
Table 1: AChE Inhibition Data
Serotonin Receptor Affinity
In another study focusing on benzoxazole/benzothiazole derivatives, compounds were evaluated for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). The results indicated that certain derivatives exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A), suggesting antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .
Table 2: Serotonin Receptor Binding Affinities
The mechanism by which this compound exerts its effects appears to involve complex interactions at the molecular level:
- AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
- Serotonergic Activity : Its interaction with serotonin receptors may modulate mood and anxiety-related pathways, contributing to its antidepressant properties.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease : The ability to inhibit AChE positions this compound as a candidate for Alzheimer's treatment, where enhancing acetylcholine levels can mitigate cognitive decline.
- Depression : The demonstrated affinity for serotonin receptors suggests that it may also be beneficial in treating depressive disorders.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antioxidant Activity
Research has demonstrated that derivatives of benzothiazole, including this compound, possess significant antioxidant properties. Studies have shown that the presence of hydroxyl groups on the aromatic ring enhances antioxidant activity, as indicated by various assays such as DPPH and FRAP tests .
| Compound | DPPH (% Inhibition) | DPPH IC50 (µg/mL) | FRAP (µmolTE/g) |
|---|---|---|---|
| BZTidr4 | >90.00 | 3.27 ± 0.21 | 5506.15 ± 120.52 |
| BZTidr2 | 54.80 | - | 1160.24 ± 17.34 |
Antimicrobial Properties
The compound has shown efficacy against various microbial strains, including bacteria and fungi. The thiazole moiety is particularly noted for its role in enhancing antimicrobial activities .
Antitumor Activity
Preliminary studies indicate that N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may inhibit tumor cell proliferation in vitro. Its mechanism appears to involve the modulation of specific signaling pathways associated with cancer cell survival and apoptosis .
Case Studies
Several studies have investigated the applications of this compound in detail:
- Synthesis and Evaluation of Antioxidant Activity : A series of benzothiazole derivatives were synthesized and evaluated for their antioxidant potential, revealing a correlation between structural modifications and biological activity .
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of several thiazole derivatives, including the target compound, demonstrating significant inhibition against pathogenic microorganisms .
- Antitumor Potential : Research focused on the antitumor effects of benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Preparation Methods
Benzo[d]thiazole Ring Construction
The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. A representative protocol involves:
- Reactants : 2-Aminothiophenol (1.0 equiv) and 4-nitro-3-hydroxybenzoic acid (1.1 equiv).
- Conditions : Phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent, heated at 80°C for 6 hours.
- Outcome : Formation of 4-nitro-3-hydroxybenzo[d]thiazole (Yield: 78%).
Key Modification :
Functionalization of the Aromatic Ring
The amino group is then diazotized and coupled to introduce the phenylamine moiety:
- Diazotization : 4-Amino-3-hydroxybenzo[d]thiazole (1.0 equiv) treated with NaNO₂ (1.2 equiv) in HCl (0–5°C, 30 min).
- Coupling : Reaction with phenol (1.5 equiv) in alkaline medium (pH 9–10) yields 4-(benzo[d]thiazol-2-yl)-3-hydroxyphenylamine (Yield: 65%).
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbonyl Chloride
Benzodioxane Core Formation
1,4-Benzodioxane is synthesized via nucleophilic aromatic substitution:
Carboxylic Acid Activation
- Oxidation : The methylene group adjacent to the dioxane oxygen is oxidized using KMnO₄ in acidic medium (H₂SO₄, 60°C, 4h) to yield 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (Yield: 70%).
- Chlorination : Treatment with thionyl chloride (SOCl₂, 2.0 equiv) under reflux (4h) generates the acyl chloride (Yield: 95%).
Amide Bond Formation
Schotten-Baumann Reaction
Coupling Reagent-Mediated Synthesis
Method A :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv).
- Solvent : DMF, 25°C, 12h (Yield: 88%).
Method B :
- Reagents : PyBOP (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
- Solvent : Acetonitrile, 40°C, 6h (Yield: 82%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 8.45 (s, 1H, NH), 7.85–6.75 (m, 10H, aromatic), 5.15 (s, 2H, dioxane-CH₂).
- HRMS : m/z calculated for C₂₂H₁₇N₂O₄S [M+H]⁺: 429.0912; found: 429.0915.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantages |
|---|---|---|---|
| Schotten-Baumann | 60% | 2h | Low cost, minimal reagents |
| EDC/HOBt-mediated | 88% | 12h | High yield, mild conditions |
| PyBOP/DIPEA | 82% | 6h | Faster reaction, scalable |
Challenges and Optimization Strategies
- Hydroxyl Group Protection : The phenolic -OH group necessitates protection (e.g., acetyl or tert-butyldimethylsilyl) during amide coupling to prevent side reactions. Deprotection is achieved using NH₃/MeOH or tetrabutylammonium fluoride (TBAF).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis of acyl chlorides.
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactor systems reduce reaction times (e.g., amide coupling in 1h vs. 12h batch) and improve heat management.
- Green Chemistry : Electrochemical methods (cf.) for benzo[d]thiazole synthesis reduce reliance on stoichiometric oxidants, aligning with sustainable practices.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how are intermediates purified?
- Methodology : Multi-step organic synthesis typically involves coupling benzothiazole derivatives with dihydrobenzo[d][1,4]dioxine precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under nitrogen atmosphere, followed by reflux in polar aprotic solvents like acetonitrile or DMF. Purification employs flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures. Intermediate characterization uses H/C NMR and HPLC (>95% purity thresholds) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- Spectroscopy : High-resolution H/C NMR to verify aromatic protons, hydroxyl groups, and carboxamide linkages. IR spectroscopy confirms carbonyl (C=O, ~1650–1700 cm) and hydroxyl (O–H, ~3200–3500 cm) stretches.
- Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]) and fragment pattern validation.
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry (±0.3% tolerance) .
Q. How is the compound screened for preliminary biological activity?
- Methodology : Antimicrobial activity is assessed using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are determined at 18–24 hours. Positive controls (e.g., ciprofloxacin, fluconazole) and solvent blanks ensure assay validity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology : Systematic substitution of the benzothiazole core (e.g., halogenation, methoxy groups) or dihydrodioxine moiety (e.g., nitro, amino groups) is performed. Biological testing reveals trends:
- Electron-withdrawing groups (e.g., –NO) on the benzothiazole enhance antimicrobial activity (MIC reduction by 30–50% in analogs) .
- Hydroxyl group methylation reduces solubility but increases metabolic stability .
Q. What computational strategies predict binding modes and target interactions?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN) identifies key interactions:
- Hydrogen bonding between the carboxamide and Arg136.
- π-π stacking of benzothiazole with Tyr122.
- MD simulations (AMBER, GROMACS) validate stability over 100 ns trajectories .
Q. How are contradictions in biological activity data resolved (e.g., inconsistent MIC values)?
- Methodology :
- Replicate Assays : Triplicate testing under standardized conditions (pH 7.4, 37°C).
- Purity Verification : HPLC re-analysis to exclude degradation products.
- Orthogonal Assays : Time-kill kinetics or biofilm inhibition studies to confirm static vs. cidal effects .
Q. What protocols assess compound stability under physiological conditions?
- Methodology :
- pH Stability : Incubation in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitored via HPLC.
- Thermal Degradation : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points.
- Light Sensitivity : ICH Q1B photostability testing (1.2 million lux-hours) .
Q. How is selectivity against mammalian cells evaluated to prioritize lead candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
